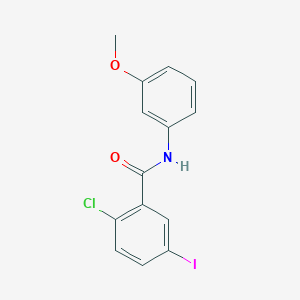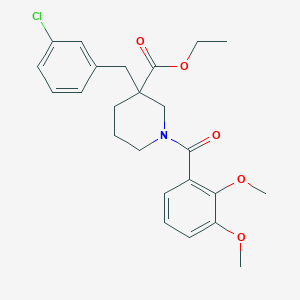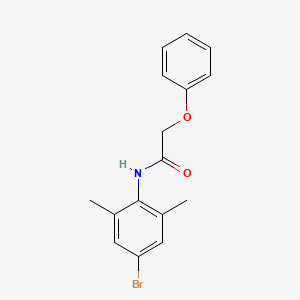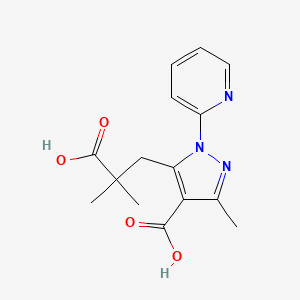![molecular formula C25H32N4O2 B6003259 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003259.png)
2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory cytokines. It has also been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and dopamine in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its potential therapeutic applications. It has also been shown to have low toxicity levels. However, one of the limitations is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments.
未来方向
There are various future directions for the study of 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential applications in the treatment of cancer. Additionally, further studies can be conducted to understand its exact mechanism of action and to design experiments that can help elucidate its potential therapeutic applications.
Conclusion:
2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has shown potential therapeutic applications in various scientific research studies. It has been synthesized using various methods and has been shown to have anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant properties. While the exact mechanism of action is not fully understood, there are various future directions for the study of this compound. Further research can help elucidate its potential therapeutic applications and provide insights into its mechanism of action.
合成方法
2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxybenzyl chloride with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperazine and potassium carbonate. The resulting compound is then reduced using sodium borohydride to yield 2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol.
科学研究应用
2-{1-(4-ethoxybenzyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential in the treatment of anxiety and depression.
属性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-2-31-24-10-8-20(9-11-24)17-29-14-13-28(19-23(29)12-15-30)18-22-16-26-27-25(22)21-6-4-3-5-7-21/h3-11,16,23,30H,2,12-15,17-19H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSDKBTQGQFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)
![2-(1-methyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6003237.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(phenoxyacetyl)amino]phenyl phenoxyacetate](/img/structure/B6003238.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)


![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B6003265.png)

![2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6003281.png)